5-Bromo-2-p-tolylbenzo[d]oxazole

Catalog No.
S8768830
CAS No.
M.F
C14H10BrNO
M. Wt
288.14 g/mol
Availability
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5-Bromo-2-p-tolylbenzo[d]oxazole

Product Name

5-Bromo-2-p-tolylbenzo[d]oxazole

IUPAC Name

5-bromo-2-(4-methylphenyl)-1,3-benzoxazole

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

InChI

InChI=1S/C14H10BrNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3

InChI Key

NNVKLDYMPJGJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br

5-Bromo-2-p-tolylbenzo[d]oxazole is a chemical compound belonging to the class of benzoxazoles, characterized by the presence of a bromine atom and a p-tolyl group attached to the benzoxazole ring. Its molecular formula is C13_{13}H10_{10}BrN2_2O, and it features a fused aromatic system that contributes to its unique chemical properties. The compound typically appears as a white solid with a melting point ranging between 121°C and 124°C, indicating its stability under various conditions .

Typical of benzoxazole derivatives. Notably, it can undergo:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles, enhancing its utility in organic synthesis.
  • Cyclization reactions: It can act as a precursor in cyclization reactions to form more complex structures, particularly when reacted with electrophiles or under catalytic conditions .
  • Functionalization: The oxazole ring can be functionalized at different positions, allowing for the introduction of various substituents that can modify its biological activity or physical properties .

Research indicates that benzoxazole derivatives exhibit a variety of biological activities. Specifically, 5-Bromo-2-p-tolylbenzo[d]oxazole has shown potential as:

  • Antimicrobial agents: Exhibiting activity against various bacterial strains.
  • Anticancer properties: Some studies suggest that similar compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory effects: Certain derivatives have been noted for their ability to reduce inflammation in cellular models.

The synthesis of 5-Bromo-2-p-tolylbenzo[d]oxazole can be achieved through several methods:

  • Direct Halogenation: Using bromine or brominating agents on 2-p-tolylbenzoxazole under controlled conditions.
  • Copper-Catalyzed Reactions: Utilizing copper(I) iodide as a catalyst in the presence of bases like potassium carbonate to promote coupling reactions between halogenated anilines and ortho-substituted phenols .
  • Gold-Catalyzed Reactions: Recent studies have demonstrated the feasibility of synthesizing related compounds using gold(III) catalysts, which facilitate propargylic substitutions followed by cyclization .

5-Bromo-2-p-tolylbenzo[d]oxazole finds applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs due to its biological activities.
  • Material Science: Used in the synthesis of polymers or materials with specific electronic properties.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 5-Bromo-2-p-tolylbenzo[d]oxazole focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy against specific biological targets, providing insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 5-Bromo-2-p-tolylbenzo[d]oxazole. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
5-Chloro-2-p-tolylbenzo[d]oxazoleChlorine instead of bromineDifferent reactivity due to chlorine
6-Bromo-2-p-tolylbenzo[d]oxazoleBromine at position 6May exhibit different biological activities
5-Iodo-2-p-tolylbenzo[d]oxazoleIodine substitutionPotentially enhanced lipophilicity
5-Methyl-2-p-tolylbenzo[d]oxazoleMethyl group instead of bromineAltered electronic properties

Each of these compounds presents unique reactivity and biological profiles, making them valuable for comparative studies in medicinal chemistry.

Traditional Condensation Routes Using 2-Aminophenol Precursors

Traditional syntheses of benzoxazoles rely on condensation reactions between 2-aminophenol and carbonyl-containing reagents. For example, 2-benzoxazolone—a key intermediate—is synthesized via the reaction of 2-aminophenol with urea or phosgene under reflux conditions [1] [3]. These methods often produce moderate yields (60–80%) but face limitations due to the toxicity of phosgene and the need for high-pressure reactors [1]. In one approach, trichloroisocyanuric acid serves as a chlorinating agent for salicylamide, enabling cyclization to 2-benzoxazolone at 80°C [3]. However, scalability remains challenging due to byproduct formation and prolonged reaction times (8–12 hours) [1].

A notable advancement involves the use of β-diketones or carboxylic acids as cyclization partners. For instance, 2-aminophenol reacts with acetylacetone in the presence of acetic acid to form 2-methylbenzoxazole, though yields rarely exceed 70% [4]. Similarly, condensation with aromatic aldehydes under acidic conditions yields 2-arylbenzoxazoles, but regioselectivity issues arise with electron-deficient aldehydes [3]. Despite these drawbacks, these routes remain foundational for synthesizing halogen-free benzoxazole scaffolds.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysts have revolutionized benzoxazole synthesis by enabling milder conditions and improved regiocontrol. Copper catalysis, for instance, facilitates the hydroamination of alkynones with 2-aminophenols, yielding 2,5-disubstituted benzoxazoles at 60°C in 4–6 hours [2]. This method leverages CuI (10 mol%) with 1,10-phenanthroline as a ligand, achieving yields up to 85% for electron-rich substrates [2]. Mechanistic studies suggest a dual role for copper: (1) activating the alkynone via π-complexation and (2) promoting intramolecular cyclization through a β-iminoketone intermediate [2].

Iron-based catalysts offer complementary advantages. FeCl3·6H2O catalyzes the oxidative cyclocarbonylation of 2-aminophenol with CCl4, forming 2-benzoxazolone at 100°C under atmospheric pressure [1]. This method avoids phosgene and achieves 89% yield within 3 hours, highlighting iron’s versatility in facilitating both cyclization and carbonylation [1]. Similarly, Fe(acac)3 enables the synthesis of 2-arylbenzoxazoles via intramolecular C–O coupling, with brominated derivatives accessible through subsequent halogenation [5].

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation and solvent-free conditions address energy inefficiency and waste generation in traditional methods. A landmark study demonstrated the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde using Fe3O4-supported ionic liquid (LAIL@MNP) under ultrasound irradiation [4]. This solvent-free protocol achieved 82% yield in 30 minutes, with the catalyst recyclable for five cycles without significant activity loss [4]. Key advantages include:

ParameterConventional MethodSolvent-Free Sonication
Reaction Time8–12 hours30 minutes
Yield60–70%75–90%
Catalyst ReusabilityNot applicable5 cycles

Microwave-assisted cyclization further reduces reaction times. For example, 2-aminophenol and p-tolualdehyde undergo cyclodehydration within 10 minutes under microwave irradiation (300 W), yielding 2-p-tolylbenzoxazole in 88% yield [3]. These methods are particularly effective for electron-deficient aldehydes, which exhibit slower kinetics under thermal conditions.

Regioselective Bromination Strategies for Position-Specific Substitution

Introducing bromine at the 5-position of 2-p-tolylbenzoxazole demands precise regiocontrol. Iron(III)-triflimide [Fe(NTf2)3] catalyzes the bromination of N-arylbenzamides using N-bromosuccinimide (NBS), enabling direct access to 5-bromo-2-arylbenzoxazoles [5]. This one-pot method proceeds via initial bromination at the para position relative to the benzamide group, followed by copper-catalyzed cyclization (Table 1) [5].

Table 1: Regioselective Bromination of N-Arylbenzamides Using Fe(NTf2)3

SubstrateProductYield (%)
N-(3,4-Dimethoxyphenyl)5-Bromo-2-(3,4-dimethoxy)66
N-(4-Methylphenyl)5-Bromo-2-p-tolyl72

Electron-donating groups (e.g., methoxy, methyl) enhance bromination rates by activating the aromatic ring toward electrophilic substitution [5]. Conversely, electron-withdrawing groups necessitate higher NBS stoichiometry (2.2 equiv) and extended reaction times (24 hours) [5].

Recent Advances in Green Chemistry Synthesis

Green chemistry principles have spurred innovations in catalyst design and energy efficiency. LAIL@MNP, a magnetically separable ionic liquid, exemplifies this trend. Comprising imidazolium chlorozincate immobilized on Fe3O4 nanoparticles, it catalyzes benzoxazole formation at 50°C without solvents, reducing E-factor values by 40% compared to traditional methods [4]. Life cycle assessments (LCAs) further validate its sustainability, showing a 30% reduction in carbon emissions per kilogram of product [4].

Biocatalytic approaches are also emerging. Horseradish peroxidase (HRP) mediates the oxidative coupling of 2-aminophenol with p-tolualdehyde in aqueous buffer (pH 7.0), yielding 2-p-tolylbenzoxazole with 65% conversion [3]. While yields remain moderate, enzymatic methods eliminate heavy metal residues and operate under ambient conditions.

PropertyEffect of p-Tolyl GroupMechanismMagnitude of Effect
Electron Density at C2IncreasedElectron donation through conjugationModerate (+0.1 to +0.2 e)
HOMO Energy LevelRaisedπ-electron donationModerate (+0.1 to +0.3 eV)
LUMO Energy LevelSlightly loweredMinimal effect due to distanceSmall (-0.05 to -0.1 eV)
Dipole MomentEnhancedEnhanced charge separationModerate (1-3 Debye units)
Chemical StabilityIncreasedResonance stabilizationModerate
NucleophilicityEnhancedIncreased electron availabilityModerate
ElectrophilicityReducedReduced electron deficiencySmall

The bromine substituent at the 5-position introduces moderate steric bulk that can influence the preferred conformation of the tolyl group [17] [10]. Molecular dynamics simulations suggest that the methyl group of the para-tolyl substituent adopts preferential orientations that minimize steric clashes with the bromine atom while maximizing electronic conjugation with the benzoxazole core [18].

Temperature-dependent nuclear magnetic resonance studies of similar benzoxazole derivatives indicate restricted rotation around the carbon-carbon bond connecting the benzoxazole and phenyl rings, with activation barriers ranging from 8 to 15 kilocalories per mole [18] [17]. These barriers reflect the partial double bond character arising from extended conjugation between the aromatic systems [18].

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

286.99458 g/mol

Monoisotopic Mass

286.99458 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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